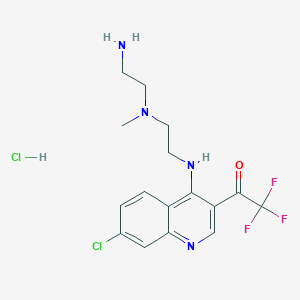
3-(1-Oxopropoxy)-pregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxopropoxy)-pregnan-20-one is a synthetic steroid compound. It is structurally related to pregnane, a steroid nucleus that forms the backbone of many biologically active steroids. This compound is characterized by the presence of an oxopropoxy group at the 3-position and a ketone group at the 20-position of the pregnane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxopropoxy)-pregnan-20-one typically involves the esterification of a hydroxyl group at the 3-position of the pregnane skeleton. One common method involves the use of 11-deoxycortisol as a starting material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using a chemical protecting group, while the primary hydroxyl group at the 21-position remains unmodified . The reaction conditions are mild, and the process is suitable for large-scale industrial preparation.
Industrial Production Methods
Industrial production of this compound often employs biocatalysts such as lipases from Candida species to achieve selective esterification . This method offers advantages such as high yield, simple post-treatment, and mild reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Oxopropoxy)-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: The ketone group at the 20-position can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Oxopropoxy)-pregnan-20-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Oxopropoxy)-pregnan-20-one involves its interaction with specific molecular targets and pathways. It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression. The compound can bind to glucocorticoid receptors, leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes .
Comparación Con Compuestos Similares
Similar Compounds
Beclomethasone dipropionate: A corticosteroid with similar anti-inflammatory properties.
Testosterone cypionate: Another steroid with a similar pregnane skeleton but different functional groups.
Uniqueness
3-(1-Oxopropoxy)-pregnan-20-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its selective esterification at the 3-position and the presence of a ketone group at the 20-position make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H38O3 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H38O3/c1-5-22(26)27-17-10-12-23(3)16(14-17)6-7-18-20-9-8-19(15(2)25)24(20,4)13-11-21(18)23/h16-21H,5-14H2,1-4H3/t16-,17+,18-,19+,20-,21-,23-,24+/m0/s1 |
Clave InChI |
RNWMUKCPAMDUIQ-GLRRTJSDSA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C |
SMILES canónico |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


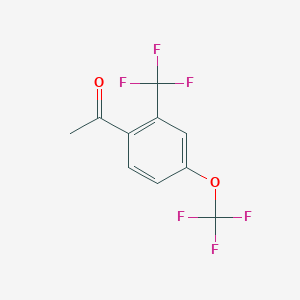
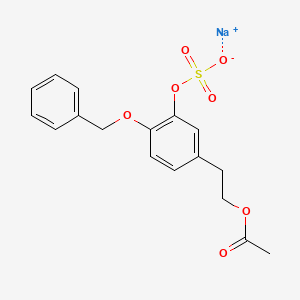
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
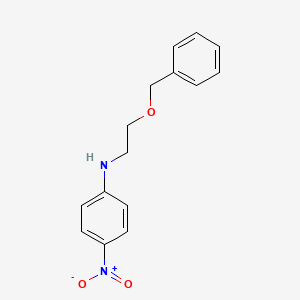
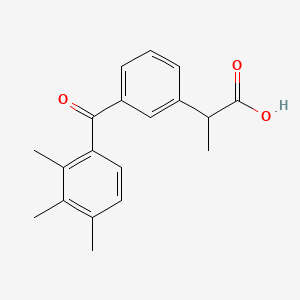
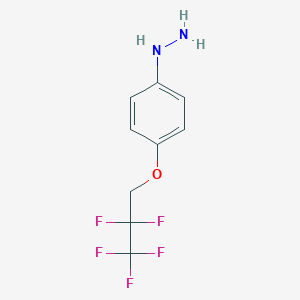
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
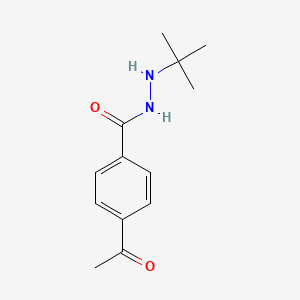
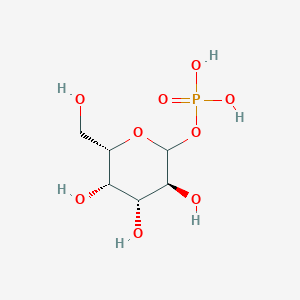
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
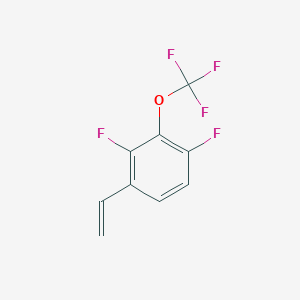
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

